N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide (CAS 1241467-20-8) is a synthetic sulfonylbenzamide derivative with the molecular formula C21H23N3O3S and a molecular weight of 397.49 g/mol. The compound features a benzamide core bearing an N-cyanomethyl-N-phenyl substituent and a 4-(2-methylpiperidin-1-yl)sulfonyl moiety.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 1241467-20-8
Cat. No. B2662822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
CAS1241467-20-8
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O3S/c1-17-7-5-6-15-24(17)28(26,27)20-12-10-18(11-13-20)21(25)23(16-14-22)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,15-16H2,1H3
InChIKeyIQDFTNUWBGDGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide (CAS 1241467-20-8): Class, Purity, and Sourcing Baseline


N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide (CAS 1241467-20-8) is a synthetic sulfonylbenzamide derivative with the molecular formula C21H23N3O3S and a molecular weight of 397.49 g/mol . The compound features a benzamide core bearing an N-cyanomethyl-N-phenyl substituent and a 4-(2-methylpiperidin-1-yl)sulfonyl moiety. Commercial suppliers typically offer this research compound at a purity of 95% . Members of this structural class have been investigated in medicinal chemistry as potential kinase inhibitor scaffolds, though the specific biological annotation for this compound remains limited in the open literature, making procurement decisions critically dependent on verified identity and purity documentation rather than assumed pharmacological activity .

Why Generic Substitution of N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide Is Not Advisable Without Comparative Data


The sulfonylbenzamide chemotype encompasses compounds with diverse N-substitution patterns (e.g., tert-butyl vs. phenyl) and piperidine regioisomers (e.g., 2-methyl vs. 4-methyl), each of which can profoundly alter target binding, metabolic stability, and solubility . Even minor structural modifications within this series have been shown to shift kinase selectivity profiles by orders of magnitude, meaning that two in-class compounds are rarely functionally interchangeable [1]. Without head-to-head biological data for the specific compound (CAS 1241467-20-8), a procurement officer cannot assume that a cheaper or more readily available sulfonylbenzamide analog will replicate the desired activity in a given assay; batch-specific characterization and rigorous structural confirmation are therefore mandatory prerequisites for substitution decisions.

Quantitative Differentiation Evidence for N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide Against Closest Analogs


Structural Comparison: N-Phenyl vs. N-tert-Butyl Substitution on the Benzamide Core

The target compound bears an N-phenyl substituent on the cyanomethylamide nitrogen, whereas a closely cataloged analog (CAS 1424237-45-5) carries an N-tert-butyl group . In PI3K inhibitor series, the replacement of N-phenyl with N-tert-butyl has been associated with a >10-fold loss in potency for the p110β isoform, based on cross-study comparisons of structurally related benzamide scaffolds [1]. The N-phenyl group may engage in favorable π-stacking interactions within the kinase active site, while the tert-butyl group presents only hydrophobic bulk. This structural difference constitutes a key decision point for users selecting between these two commercially available sulfonylbenzamides.

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Piperidine Regioisomerism: 2-Methylpiperidine vs. 4-Methylpiperidine Sulfonamide

The target compound incorporates a 2-methylpiperidine-1-sulfonyl group, whereas commercially available N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 1424237-45-5) uses the 4-methyl regioisomer . The position of the methyl substituent on the piperidine ring alters the conformational ensemble accessible to the sulfonamide moiety and can shift the trajectory of the sulfonyl oxygen atoms relative to the benzamide core. In sulfonylbenzamide-based kinase inhibitors, such regiochemical changes have been shown to modulate selectivity between PI3K isoforms by factors of 5- to 50-fold [1]. The 2-methyl substitution places steric bulk closer to the sulfonamide linkage, potentially restricting rotational freedom more than the 4-methyl variant.

Structure-Activity Relationship Kinase Selectivity Ligand Efficiency

Commercial Purity Benchmark: 95% Baseline and Implications for Assay Reproducibility

The standard commercial purity of N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is reported as 95% . In comparison, higher-purity certified reference standards for related sulfonylbenzamide kinase inhibitors (e.g., commercial PI3K inhibitor probes) are typically offered at ≥98% purity [1]. The 3% impurity gap can translate into measurable differences in IC50 determinations, especially in biochemical assays with steep Hill slopes, where 5% contamination by an inactive or antagonistic impurity can shift apparent potency by 0.2–0.5 log units [2]. Users requiring quantitative pharmacology should request a Certificate of Analysis and consider orthogonal purity verification (HPLC, LC-MS) before committing to large-scale procurement.

Quality Control Assay Reproducibility Procurement Specification

Recommended Application Scenarios for N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide Based on Available Evidence


Chemical Probe Development for PI3K Isoform Selectivity Profiling

The N-phenyl and 2-methylpiperidine structural features of N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide align with design principles for selective PI3Kβ inhibitors [1]. The compound is suitable as a starting scaffold for medicinal chemistry programs aiming to dissect the contribution of π-stacking interactions and regioisomeric sulfonamide geometry to isoform selectivity, provided that in-house biochemical profiling is conducted to establish its selectivity window [1].

Structure-Activity Relationship (SAR) Expansion Around the Sulfonylbenzamide Core

The compound serves as a key intermediate for systematic SAR studies investigating the effect of N-aryl versus N-alkyl substitution on the cyanomethylamide nitrogen, leveraging the contrast with the commercially available N-tert-butyl analog (CAS 1424237-45-5) . Parallel procurement of both analogs enables pairwise comparisons of target engagement, cellular permeability, and metabolic stability within the same assay platform .

Primary High-Throughput Screening (HTS) Hit Follow-Up

At a commercial purity of 95%, this compound is appropriate for confirmatory dose-response assays following HTS hit identification, provided that post-assay purity verification (e.g., LC-MS) is performed to exclude impurity-driven false positives [2]. Procurement in small quantities (5–50 mg) is recommended for initial validation before scaling up for mechanistic studies [2].

Negative Control Compound Selection for Sulfonylbenzamide-Based Assays

When the intended pharmacology requires a kinase-inactive sulfonylbenzamide, this compound may serve as a structural control, provided its inactivity against the target of interest is confirmed experimentally. The absence of publicly reported potent activity for this compound (in contrast to highly optimized probes like PIKfyve-IN-1) supports its consideration as a negative control scaffold after in-house profiling [3].

Quote Request

Request a Quote for N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.